molecular formula C7H5N3O3 B1353537 5-Nitro-1,2-dihydro-3H-indazol-3-one CAS No. 61346-19-8

5-Nitro-1,2-dihydro-3H-indazol-3-one

Cat. No. B1353537
CAS RN: 61346-19-8
M. Wt: 179.13 g/mol
InChI Key: XGSFRTHYHRTUCC-UHFFFAOYSA-N
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Description

5-Nitro-1,2-dihydro-3H-indazol-3-one is a chemical compound with the molecular formula C7H5N3O3 . It is used as a pharmaceutical intermediate .


Molecular Structure Analysis

The molecule consists of 5 Hydrogen atoms, 7 Carbon atoms, 3 Nitrogen atoms, and 3 Oxygen atoms . It contains a total of 19 bonds, including 14 non-H bonds, 6 multiple bonds, 1 rotatable bond, 6 double bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 nitro group (aliphatic), and 1 hydrazone .


Physical And Chemical Properties Analysis

5-Nitro-1,2-dihydro-3H-indazol-3-one is a solid at room temperature . It has a melting point of 280-282°C . The molecular weight of the compound is 179.13 g/mol .

Scientific Research Applications

  • Scientific Field: Chemistry

    • Application : Indazolones can be synthesized from o-nitrobenzyl alcohols and primary amines .
    • Method : This synthesis can be achieved through a green photochemical route in an aqueous solvent at room temperature using a low-power, easy-to-operate photoreactor .
    • Results : The method provides a more environmentally friendly approach to the synthesis of indazolones .
  • Scientific Field: Medicinal Chemistry

    • Application : Imidazole is a five-membered heterocyclic moiety that possesses a broad range of chemical and biological properties .
    • Method : Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
    • Results : There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .
  • Scientific Field: Proteomics Research

    • Application : “5-Nitro-1,2-dihydro-3H-indazol-3-one” is used as a biochemical for proteomics research .
    • Method : The compound is stored as a solid at room temperature and has a melting point of 280-282° C .
    • Results : The specific outcomes of this application are not provided in the source .
  • Scientific Field: Medicinal Chemistry

    • Application : 2,3-Diphenyl-7-(5-nitrofurfurylidene)-3,3a,4,5,6,7-hexahydroindazole, a compound structurally similar to “5-Nitro-1,2-dihydro-3H-indazol-3-one”, has been found to have high antistaphylococcal activity .
    • Method : The antimicrobial activities of this compound were studied against test cultures of Staphylococcus spp., Pseudomonas aeruginosa, Proteus spp., and Escherichia coli .
    • Results : The compound was found to have moderate-to-high activity against these test cultures .
  • Scientific Field: Organic Synthesis

    • Application : “5-Nitro-1,2-dihydro-3H-indazol-3-one” is used in organic synthesis .
    • Method : The compound is a solid that is stored at room temperature and has a melting point of 280-282° C .
    • Results : The specific outcomes of this application are not provided in the source .
  • Scientific Field: Medicinal Chemistry

    • Application : 1,3-diazole, a compound structurally similar to “5-Nitro-1,2-dihydro-3H-indazol-3-one”, shows different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
    • Method : Imidazole has become an important synthon in the development of new drugs . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring .
    • Results : The specific outcomes of this application are not provided in the source .

properties

IUPAC Name

5-nitro-1,2-dihydroindazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O3/c11-7-5-3-4(10(12)13)1-2-6(5)8-9-7/h1-3H,(H2,8,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGSFRTHYHRTUCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C(=O)NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70210255
Record name 2,3-Dihydro-5-nitro-1H-indazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70210255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Nitro-1,2-dihydro-3H-indazol-3-one

CAS RN

61346-19-8
Record name 1,2-Dihydro-5-nitro-3H-indazol-3-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61346-19-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dihydro-5-nitro-1H-indazol-3-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061346198
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-Dihydro-5-nitro-1H-indazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70210255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-dihydro-5-nitro-1H-indazol-3-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.057.007
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Hydrazine hydrate (4 mL, 124 mmol) was added to a solution of 2-chloro-5-nitro benzoic acid (5 g, 24.8 mmol) in absolute ethanol (30 mL), and the resulting mixture was refluxed for 16 h. The reaction mixture was concentrated under reduced pressure. Residue was trituated with methanol to give 6.5 g of crude intermediate. 2N aq. HCl (40 mL) was added to the crude product, and the mixture was refluxed for 8 h. Reaction mixture was cooled to 0° C., solids were collected via filtration, washed with cold water and dried under vacuum. Residue was purified by flash chromatography using 1% methanol in chloroform as eluent to afford title compound (2 g, 27%) as a solid. 1H NMR (400 MHz, DMSO-d6): δ 12.4 (bs, 1H), 11.3 (bs, 1H), 8.67 (s, 1H), 8.12 (dd, J1=2.1 Hz, J2=9.0 Hz, 1H), 7.5 (d, J=9.0 Hz, 1H); ESI-MS m/z: 179 (M+H)+.
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step Two
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
27%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Citations

For This Compound
9
Citations
MC Vega, M Rolón, A Montero-Torres… - European journal of …, 2012 - Elsevier
Chagas disease chemotherapy, currently based on only two drugs, nifurtimox and benznidazole, is far from satisfactory and therefore the development of new antichagasic compounds …
Number of citations: 61 www.sciencedirect.com
C Fonseca-Berzal, A Ibanez-Escribano… - European journal of …, 2016 - Elsevier
Two series of new 5-nitroindazole derivatives, 1-substituted 2-benzylindazolin-3-ones (6–29, series A) and 3-alkoxy-2-benzyl-2H-indazoles (30–37, series B), containing differently …
Number of citations: 34 www.sciencedirect.com
VJ Arán, M Stud, C Foces‐Foces… - Journal of …, 1985 - Wiley Online Library
Thermal cyclization of the N,N‐disubstituted 2‐chlorobenzoic hydrazide 1 yields the 1,2‐pentamethylene indazolone 5, which structure is confirmed by X‐ray crystallography. We …
Number of citations: 9 onlinelibrary.wiley.com
M Martins Alho, RN García‐Sánchez… - ChemMedChem …, 2009 - Wiley Online Library
Bis(indazol‐3‐ol) derivatives (5, 30–38) were prepared by alkylation of 3‐alkoxyindazoles with α,ω‐dibromides, followed by removal of the O‐protecting groups. These compounds …
C Fonseca-Berzal, CF da Silva, DGJ Batista… - Parasitology, 2020 - cambridge.org
In previous studies, we have identified several families of 5-nitroindazole derivatives as promising antichagasic prototypes. Among them, 1-(2-aminoethyl)-2-benzyl-5-nitro-1,2-dihydro-…
Number of citations: 3 www.cambridge.org
C Fonseca‐Berzal, A Ibáñez‐Escribano… - …, 2018 - Wiley Online Library
Three different series of new 5‐nitroindazole derivatives—1‐(ω‐aminoalkyl)‐2‐benzylindazolin‐3‐ones (series A; ten compounds), 3‐(ω‐aminoalkoxy)‐2‐benzylindazoles (series B; …
VJ Arán, JL Asensio, JR Ruiz, M Stud - Journal of the Chemical …, 1993 - pubs.rsc.org
Some aspects of the reactivity of 1,1-disubstituted indazol-3-ylio oxides (indazolol-derived aminimides) have been studied. Treatment of these compounds with hydrochloric acid gave …
Number of citations: 39 pubs.rsc.org
Y Marrero-Ponce, D Siverio-Mota… - European journal of …, 2011 - Elsevier
In this report, we propose the combination of computational methods and in vivo primary screening in zebrafish larvae and confirmatory in mice models as a novel strategy to accelerate …
Number of citations: 50 www.sciencedirect.com
B Muro, F Reviriego, P Navarro, C Marín… - European Journal of …, 2014 - Elsevier
The synthesis and antiprotozoal activity of some 3-alkoxy-1-alkyl- (1, 4) and 3-alkoxy-1-(ω-aminoalkyl)-5-nitroindazoles (2, 3, 5–8) against different morphological forms of Trypanosoma …
Number of citations: 28 www.sciencedirect.com

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